molecular formula C25H23N3O4 B2935888 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide CAS No. 1797985-45-5

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide

Cat. No.: B2935888
CAS No.: 1797985-45-5
M. Wt: 429.476
InChI Key: PNJNJKCMRVWGGA-UHFFFAOYSA-N
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Description

N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide is a sophisticated synthetic compound designed for pharmaceutical and life science research. This chemical features a unique hybrid structure, integrating a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a scaffold recognized in medicinal chemistry for its potential biological activities . This core is linked via a methyl group to a 1H-pyrazol-4-yl ring, a privileged heterocycle frequently employed as a bioisostere in drug discovery to optimize potency, selectivity, and physicochemical properties . The molecule is further functionalized with a 2-ethoxy-1-naphthamide group, a bulky, aromatic system that can influence target binding affinity and the compound's overall pharmacokinetic profile. The specific combination of these pharmacophores makes this compound a valuable intermediate or chemical probe for researchers investigating new therapeutic agents. Its structure suggests potential for application in several areas, including the development of kinase inhibitors or cytotoxic agents . Researchers can utilize this compound to explore structure-activity relationships (SAR), perform high-throughput screening against novel biological targets, or as a building block in the synthesis of more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-2-30-23-12-11-17-7-3-4-8-20(17)24(23)25(29)27-18-13-26-28(14-18)15-19-16-31-21-9-5-6-10-22(21)32-19/h3-14,19H,2,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJNJKCMRVWGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The specific environmental conditions that influence the action of this compound are currently unknown.

Biological Activity

The compound N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide is a complex organic molecule that integrates a pyrazole moiety with a naphthamide structure, potentially endowing it with diverse biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Structure

The molecular formula for this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3}. The compound features:

  • A pyrazole ring, known for its biological activity.
  • A naphthamide structure that may enhance its interaction with biological targets.
  • A dihydrobenzo[b][1,4]dioxin moiety which may contribute to its pharmacological properties.

Physical Properties

PropertyValue
Molecular Weight320.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been evaluated for their inhibitory effects on cancer cell lines. In particular:

  • Mechanism of Action : The pyrazole moiety may inhibit specific kinases involved in cancer progression. For example, derivatives have shown activity against BRAF(V600E), a common mutation in melanoma .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has demonstrated that various pyrazole derivatives exhibit antifungal and antibacterial activities:

  • In Vitro Studies : Several synthesized pyrazole amides have shown moderate to excellent activity against phytopathogenic fungi . The mechanism often involves disruption of cell membrane integrity.

Anti-inflammatory Effects

Compounds related to this compound have been studied for anti-inflammatory properties:

  • Experimental Findings : Pyrazole-based compounds were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophage models .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications in the pyrazole and naphthamide portions significantly affect biological activity:

ModificationEffect on Activity
Substituents on PyrazoleEnhanced kinase inhibition
Naphthamide substitutionsImproved solubility and potency

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of a series of pyrazole derivatives against various cancer cell lines. The results highlighted that modifications at the 4-position of the pyrazole ring significantly improved cytotoxicity against melanoma cells.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antifungal activity, a derivative structurally similar to the target compound was tested against seven different fungal strains. The results indicated that certain modifications led to enhanced efficacy compared to standard antifungal agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Evidence ID
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide Benzodioxin + Pyrazole + Naphthamide 2-Ethoxy-naphthamide, methyl-bridged pyrazole ~447.5 (calculated) Drug discovery, enzyme inhibition [4], [5]
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Benzodioxin + Triazole + Acetamide Thio-linked triazole, pyridine, ethyl group 424.4 Antimicrobial agents, catalysis [5]
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-ylmethyl)-oxalamide Benzodioxin + Pyrazole + Oxalamide Oxalamide bridge, dimethylpyrazole ~370.4 (calculated) Metal coordination, polymer chemistry [11]
N-(2-(1H-Pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Benzodioxin + Pyrazole + Thiazole Fluorobenzo[d]thiazol, carboxamide, ethyl-pyrazole 424.4 Anticancer agents, kinase inhibition [12]

Key Observations

Substituent Influence on Bioactivity: The 2-ethoxy-naphthamide group in the target compound enhances lipophilicity compared to the oxalamide bridge in , which may improve membrane permeability in drug candidates .

Molecular Weight Trends :

  • The target compound’s higher molecular weight (~447.5 g/mol) compared to oxalamide derivatives (~370.4 g/mol) suggests a trade-off between structural complexity and pharmacokinetic properties (e.g., absorption, distribution) .

The pyridine-triazole system in demonstrates the versatility of benzodioxin hybrids in multi-target drug design .

Synthetic Feasibility :

  • The target compound’s synthesis likely involves coupling a benzodioxin-methylpyrazole intermediate with 2-ethoxy-1-naphthoyl chloride, analogous to methods described for acetamide derivatives in and .

Research Findings and Limitations

  • Experimental Gaps: No direct pharmacological or crystallographic data for the target compound were found in the provided evidence. Structural analogs (e.g., ) indicate that benzodioxin derivatives are often explored for antimicrobial or anticancer activity, but further empirical validation is required .

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